2-Nitrobutanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H6NO4- |
|---|---|
Molecular Weight |
132.09 g/mol |
IUPAC Name |
2-nitrobutanoate |
InChI |
InChI=1S/C4H7NO4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)/p-1 |
InChI Key |
KSYBRTXOXKWUIR-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitrobutanoate and Its Analogs
Established Synthetic Routes for 2-Nitrobutanoate
Esterification Approaches from 2-Nitrobutanoic Acid and Alcohols
A primary and straightforward method for the synthesis of this compound esters is the esterification of 2-nitrobutanoic acid with a corresponding alcohol. This acid-catalyzed reaction is a fundamental transformation in organic synthesis. chemimpex.com
Various catalysts can be employed to facilitate this reaction, including strong mineral acids like sulfuric acid or toluenesulfonic acid. google.com The reaction typically involves heating a mixture of the nitrobenzoic acid and the alcohol in the presence of the catalyst. google.com To drive the equilibrium towards the ester product, liberated water is often removed by azeotropic distillation, particularly when using an entraining liquid with a boiling point above 100°C. google.com
Another effective method for esterification involves the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) in the presence of a catalytic amount of 4-(dimethylamino)pyridine. This method allows for the formation of various carboxylic esters in high yields from nearly equimolar amounts of carboxylic acids and alcohols. researchgate.net
The choice of alcohol can be varied to produce a range of this compound esters. For example, using methanol (B129727), ethanol, or other simple alcohols will yield the corresponding methyl, ethyl, or alkyl this compound.
Table 1: Examples of Esterification Reactions for Nitro-Substituted Acids
| Reactants | Catalyst/Conditions | Product | Reference |
| p-Nitrobenzoic acid, Glycerol | Sulfuric acid or Toluenesulfonic acid, heat | Glycerol mono-para-nitrobenzoate | google.com |
| 2-Nitrobenzoic acid, Phenol (B47542) | Acid catalyst | Benzoic acid, 2-nitro-, phenyl ester | ontosight.ai |
| Carboxylic acid, Alcohol | 2-Methyl-6-nitrobenzoic anhydride, 4-(Dimethylamino)pyridine | Carboxylic ester | researchgate.net |
Direct Nitration Strategies
Direct nitration offers an alternative pathway to this compound, involving the introduction of a nitro group onto a butanoate derivative.
The carbon-nitration of butanoate derivatives at the α-position (the carbon adjacent to the ester group) can be a challenging transformation. Traditional nitrating agents, such as a mixture of nitric acid and sulfuric acid, are powerful electrophilic reagents typically used for the nitration of aromatic compounds. saskoer.cascirp.org These harsh conditions can often lead to side reactions, including oxidation, when applied to aliphatic esters.
More contemporary methods are being explored to achieve C-H nitration under milder conditions. The use of reagents like tert-butyl nitrite (B80452) has been investigated for the metal-free C-H nitration of certain heterocycles. nih.govrsc.org While not directly applied to butanoate derivatives in the provided context, these modern approaches highlight the ongoing efforts to develop more selective and functional-group-tolerant nitration protocols.
The direct nitration of a pre-existing butanoate ester remains a less common approach compared to the esterification of a pre-synthesized nitro-acid due to the potential for competing reactions and the difficulty in controlling the position of nitration on the alkyl chain.
Achieving stereochemical control during a direct nitration reaction to form a specific enantiomer or diastereomer of this compound is a significant synthetic challenge. The introduction of a nitro group at a chiral center requires the use of asymmetric methodologies.
Controlling isomer distribution in nitration reactions is a complex task. dtic.mil Factors that influence the outcome include the choice of nitrating agent, reaction conditions, and the presence of directing groups. numberanalytics.com For instance, metal-mediated electrophilic substitution reactions have shown promise in controlling isomer distributions in aromatic nitrations. dtic.mil However, applying these principles to the direct, asymmetric nitration of an aliphatic ester like a butanoate derivative to create a chiral center at the C-2 position is not a well-established method. The development of such a process would represent a significant advancement in synthetic chemistry.
Carbon-Nitration of Butanoate Derivatives
Asymmetric Synthesis of Chiral this compound Enantiomers
The synthesis of specific enantiomers of chiral 2-nitrobutanoates is of considerable interest, as these compounds can serve as building blocks for a variety of chiral molecules.
Catalytic Asymmetric Induction Approaches
Catalytic asymmetric synthesis provides an elegant solution for obtaining enantioenriched α-nitro esters. These methods typically involve the reaction of a pronucleophile with an electrophile in the presence of a chiral catalyst.
One notable approach is the organocatalytic enantioselective Michael addition of α-nitroesters to nitroalkenes. beilstein-journals.org In these reactions, bifunctional catalysts, such as those based on squaramides, can be used to control the formation of new stereocenters with high levels of enantioselectivity. beilstein-journals.org While this example illustrates the formation of more complex nitro-compounds, the underlying principles of using chiral organocatalysts to control the stereochemistry of reactions involving α-nitroesters are directly relevant.
Another powerful strategy is the catalytic asymmetric Henry reaction (also known as a nitroaldol reaction). rsc.orgnih.govacs.org This reaction involves the addition of a nitroalkane to a carbonyl compound. For instance, the reaction of nitroalkanes with α-keto esters can be catalyzed by chiral metal complexes to produce β-nitro-α-hydroxy esters with high diastereo- and enantioselectivity. rsc.orgnih.govacs.org A rare-earth metal/alkali metal bimetallic catalyst has been shown to be effective in the anti-selective coupling of nitroalkanes and α-keto esters. nih.govacs.org
Furthermore, the catalytic and asymmetric nitro-Mannich reaction, where a nitro compound adds to an α-imino ester, can be catalyzed by chiral bisoxazoline-copper complexes to afford β-nitro-α-amino esters with excellent diastereo- and enantioselectivities. nih.gov
The development of asymmetric routes to enantioenriched 3-aryl-4-nitrobutanoates has also been reported, for example, through an organocatalytic conjugate addition of nitromethane (B149229) to a cinnamaldehyde (B126680) derivative, followed by oxidation and esterification. acs.org
Table 2: Examples of Catalytic Asymmetric Reactions for the Synthesis of Chiral Nitro Esters and Related Compounds
| Reaction Type | Catalyst/Reagents | Product Type | Stereoselectivity | Reference |
| Michael Addition | Squaramide-based organocatalyst | Substituted nitroester | High enantiocontrol | beilstein-journals.org |
| Henry (Nitroaldol) Reaction | Ni–PyBisulidine complex | β-Nitro-α-hydroxy ester | Up to 94% ee | rsc.org |
| Henry (Nitroaldol) Reaction | Nd/Na heterobimetallic catalyst | α-Nitro tertiary alcohol | High stereoselectivity | nih.govacs.org |
| Nitro-Mannich Reaction | Chiral bisoxazoline-copper complexes | β-Nitro-α-amino ester | Excellent diastereo- and enantioselectivities | nih.gov |
| Conjugate Addition | Jørgensen−Hayashi catalyst | 3-Aryl-4-nitrobutanoate | 93:7 enantiomeric ratio | acs.org |
Chiral Auxiliary Mediated Syntheses
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Chiral auxiliaries are a powerful tool in this endeavor, as they are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. york.ac.uk After the desired stereocenter has been created, the auxiliary can be removed and often recycled. york.ac.uk This approach has been successfully applied to the synthesis of chiral nitroalkanoates, including derivatives of this compound.
A notable strategy involves the asymmetric Michael addition of nucleophiles to nitroolefins or the addition of nitroalkanes to α,β-unsaturated systems, controlled by a chiral auxiliary. Evans oxazolidinones, for instance, are widely used auxiliaries that can be attached to a carboxylic acid derivative. wikipedia.org The resulting N-acyl-oxazolidinone can then undergo highly diastereoselective reactions. wikipedia.orgsioc-journal.cn For example, the conjugate addition of a nitronate to an α,β-unsaturated N-acyl-oxazolidinone can establish a new stereocenter with a nitro group, with the stereoselectivity dictated by the chiral auxiliary.
Another prominent class of chiral auxiliaries is based on N-tert-butanesulfinamide (Ellman's auxiliary). thieme-connect.comosi.lvresearchgate.net N-tert-butanesulfinyl imines, derived from aldehydes and Ellman's amide, are versatile electrophiles. beilstein-journals.org The diastereoselective addition of nucleophiles, such as the enolate of a nitroalkane, to these sulfinyl imines can produce chiral β-nitroamines with high stereocontrol. Research has shown the aza-Henry reaction of chiral tert-butanesulfinyl imines with reagents like ethyl 4-nitrobutanoate provides a direct route to enantioenriched piperidine-2,5-diones, highlighting the utility of this method for creating complex nitrogen-containing structures from nitrobutanoate derivatives. researchgate.net
Denmark and Ares have detailed the stereoselective alkylation of chiral nitro imine dianions, where the chiral auxiliary is derived from (S)-1-naphthylethylamine. nih.gov This method allows for the diastereoselective introduction of various alkyl groups. The selectivity is influenced by the steric properties of the auxiliary and can be enhanced by additives like HMPA or DMPU. nih.gov
Detailed research findings on chiral auxiliary-mediated syntheses leading to nitroalkanoate structures are presented below.
| Chiral Auxiliary | Reaction Type | Substrates | Key Findings/Results | Reference |
|---|---|---|---|---|
| (S)-1-Naphthylethylamine | Alkylation of chiral nitro imine dianions | Nitro imines, alkyl iodides | Diastereoselective alkylation achieved. The use of the (S)-auxiliary afforded the R absolute configuration of the products. | nih.gov |
| Evans Oxazolidinone | Michael Addition | α,β-unsaturated N-acyl-oxazolidinones, nitronates | High diastereoselectivity in the formation of two contiguous stereocenters. | wikipedia.org |
| N-tert-Butanesulfinamide | Aza-Henry Reaction | Chiral tert-butanesulfinyl imines, ethyl 4-nitrobutanoate | Provides enantioenriched 6-substituted piperidine-2,5-diones. | researchgate.net |
| Bis(oxazoline)-Mg(OTf)₂ complex | Conjugate Addition | Ketoesters, nitroolefins | Synthesis of an adduct for ABT-627 (a nitrobutanoate derivative) with 70% selectivity. | nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to developing methods that are more environmentally benign, for example, by avoiding hazardous solvents and utilizing biocatalysis.
Biocatalytic Approaches (e.g., enzymatic nitration or transesterification)
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions (ambient temperature and neutral pH), and reduced environmental impact. nih.govnih.gov
Enzymatic Nitration: While the direct enzymatic nitration to form aliphatic nitro compounds like this compound is an emerging field, several nitrating enzymes have been discovered. dtic.mil For aromatic compounds, enzymes like horseradish peroxidase (HRP) and cytochrome P450 monooxygenases have been shown to catalyze nitration reactions. nih.govnih.gov For instance, the P450 enzyme TxtE catalyzes the direct nitration of the L-tryptophan indole (B1671886) ring. nih.gov A particularly relevant discovery is the non-oxidative, direct enzymatic nitration catalyzed by halohydrin dehalogenases (HHDHs). These enzymes facilitate the ring-opening of epoxides through nucleophilic substitution using nitrite, which attacks through its nitrogen atom to produce chiral β-nitroalcohols, key precursors to nitroalkanoates. acs.org
Enzymatic Transesterification: Transesterification is a crucial reaction for modifying the ester group of this compound. researchgate.netmasterorganicchemistry.com Biocatalytic transesterification, often employing lipases, is a well-established green methodology. These enzymes can be used in the kinetic resolution of racemic β-nitroalcohols, which are structurally similar to 2-nitroalkanoates. bohrium.com While direct enzymatic transesterification on this compound itself is not extensively documented in the provided sources, the successful lipase-catalyzed reactions on related structures suggest its high potential. bohrium.com The transesterification of methyl 2-nitroacetate, a close analog, has been studied extensively with chemical catalysts like dibutyltin(IV)oxide, which facilitates the exchange with a variety of alcohols to produce different 2-nitroacetate esters in good yields. sci-hub.se Adapting such reactions to enzymatic catalysis would represent a significant step towards a greener synthesis. For example, the synthesis of nitro ethyl oleic from used cooking oil involves a transesterification step, which could be a target for biocatalysis. uin-alauddin.ac.id
Reactivity and Mechanistic Investigations of 2 Nitrobutanoate
Transformations of the Nitro Group
The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the adjacent C-H bond and the carbon atom to which it is attached. wikipedia.org This electronic effect is central to the various transformations that 2-nitrobutanoate can undergo.
Reductive Manipulations to Aminobutanoate Derivatives
The reduction of the nitro group to an amine is a fundamental transformation, providing a direct route to α-amino acids and their derivatives. Catalytic hydrogenation is a widely employed method for this conversion.
Catalytic Hydrogenation: This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), Raney Nickel, or rhodium, under a hydrogen atmosphere. google.com The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates to yield the corresponding aminobutanoate. almacgroup.com The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, can be optimized to achieve high conversion efficiency, often exceeding 99%. For instance, the reduction of aromatic nitro compounds, which share reactivity principles with aliphatic nitro compounds, can be selectively achieved in the presence of other reducible functional groups like esters and ethers. koreascience.kr
Below is a table summarizing typical parameters for the catalytic hydrogenation of nitro esters:
| Parameter | Typical Value | Notes |
| Catalyst | 5-10% Pd/C, Raney Nickel | Pd/C is often preferred for its efficiency and recyclability. google.com |
| Hydrogen Pressure | 1–5 atm | Mild pressures are generally sufficient for the reaction. google.com |
| Temperature | Room Temperature to 80°C | The reaction is often carried out at or slightly above room temperature. almacgroup.com |
| Solvent | Ethanol, Methanol (B129727), Ethyl Acetate (B1210297) | Protic or aprotic solvents can be used depending on the substrate. google.commdpi.com |
| Conversion Yield | >95% | This method is known for its high yields and clean conversion. |
The reduction can also be performed using other reducing agents, such as zinc dust in the presence of acetic acid, which can lead to the formation of the N-acetylated amino acid ester if acetic anhydride (B1165640) is used in the workup. researchgate.net
Nucleophilic Substitutions at the Nitro-Bearing Carbon
The acidity of the α-hydrogen in this compound (pKa around 10) allows for its deprotonation by a base to form a nitronate anion. chemistry-reaction.com This nucleophilic nitronate can then participate in various carbon-carbon bond-forming reactions.
Alkylation Reactions: The nitronate derived from this compound can be alkylated by reacting it with alkyl halides. This reaction allows for the introduction of a new alkyl substituent at the α-position, leading to the formation of α-substituted α-nitro esters. acs.org
Michael Additions: As a competent Michael donor, the nitronate of this compound can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. wikipedia.org This provides a pathway to γ-nitro carbonyl compounds, which are valuable synthetic intermediates.
Additions to Imines: The nitronate can also add to imines, a reaction that is particularly useful for the synthesis of α,β-diamino acid derivatives. researcher.life The use of chiral catalysts can control the stereochemical outcome of this addition, yielding products with high diastereoselectivity and enantioselectivity. researcher.life
These nucleophilic reactions highlight the "umpolung" or reversal of polarity at the α-carbon, which is typically electrophilic in other contexts. chemistry-reaction.com
Nef Reaction Pathways and Related Conversions
The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone, respectively. wikipedia.org For this compound, this reaction provides a route to 2-oxobutanoate (B1229078) derivatives.
The reaction is initiated by the formation of the nitronate salt using a strong base. chemistry-reaction.com This salt is then treated with a strong mineral acid, such as sulfuric acid, at low temperatures. organic-chemistry.org
Mechanism:
Protonation: The nitronate salt is first protonated on the oxygen atom to form a nitronic acid. wikipedia.org
Second Protonation: Further protonation on the other oxygen atom generates an iminium-like ion. wikipedia.org
Nucleophilic Attack by Water: This electrophilic intermediate is attacked by water. chemistry-reaction.comwikipedia.org
Elimination and Tautomerization: A series of steps involving proton transfer and elimination of water leads to a 1-nitroso-alkanol intermediate, which then rearranges to release nitrous oxide (N₂O) and form the carbonyl compound. wikipedia.org
The pH of the reaction medium is crucial; strongly acidic conditions (pH < 1) favor the formation of the ketone, while weaker acid conditions can lead to side products like oximes. organic-chemistry.orgalfa-chemistry.com
Oxidative and Reductive Variants: Besides the traditional acid-mediated pathway, oxidative methods using reagents like potassium permanganate (B83412) (KMnO₄) or Oxone® can also convert the nitronate to the ketone. organic-chemistry.orgalfa-chemistry.com Reductive methods, on the other hand, can lead to the formation of oximes. organic-chemistry.org
Reactivity of the Ester Moiety
The ester group of this compound exhibits reactivity typical of carboxylic acid esters, primarily through reactions at the carbonyl carbon.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This equilibrium reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com
Base-Catalyzed Transesterification: This mechanism involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon. masterorganicchemistry.com A tetrahedral intermediate is formed, which then collapses, eliminating the original alkoxy group to form the new ester. wikipedia.orgmasterorganicchemistry.com The reaction is typically performed using the alkoxide corresponding to the alcohol being used as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comscielo.br The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers lead to the elimination of the original alcohol and formation of the new ester. masterorganicchemistry.com
Enzymatic methods, particularly using lipases, also provide a mild and selective means for transesterification. mdpi.comwikipedia.org
Hydrolysis Mechanisms
Hydrolysis of the ester function in this compound yields 2-nitrobutanoic acid and the corresponding alcohol. This reaction can be catalyzed by either acid or base.
Base-Promoted Hydrolysis (Saponification): This is an irreversible process that proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov A hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. epa.govpearson.com This intermediate then expels the alkoxide leaving group to form the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. pearson.com
Acid-Catalyzed Hydrolysis: This is a reversible reaction that also typically follows a BAC2 mechanism. epa.gov The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. pearson.comacs.org After the formation of a tetrahedral intermediate, proton transfers facilitate the departure of the alcohol as a leaving group, regenerating the acid catalyst and forming the carboxylic acid. pearson.com While less common, under certain structural conditions, hydrolysis can proceed through an alkyl-oxygen cleavage (AAL1 or AAL2) mechanism. epa.gov
Amidation Reactions
The conversion of this compound and related nitro compounds into amides is a significant transformation in organic synthesis, providing access to a variety of functionalized molecules. Direct amidation of 2-nitrobutanoic acid or its ester derivatives can be challenging due to the presence of the reactive nitro group. However, several strategies have been developed to effect this transformation.
One common approach involves the reduction of the nitro group to an amine, followed by acylation. For instance, the nitro group can be reduced using various reagents, such as catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst) or chemical reductants like tin(II) chloride. rsc.org The resulting amino acid or ester can then be coupled with a carboxylic acid or its derivative to form the desired amide.
Alternatively, one-pot procedures have been developed for the reductive amidation of nitroarenes, which could be conceptually applied to aliphatic nitro compounds like this compound. These methods often employ a catalyst system that facilitates both the reduction of the nitro group and the subsequent amide bond formation in a single reaction vessel. acs.orgresearchgate.net For example, a palladium-catalyzed reaction using silanes or siloxanes as reducing agents has been reported for the reductive amidation of nitroarenes with anhydrides. researchgate.net Another method utilizes zinc and acetic acid for the reductive amidation of nitroarenes. researchgate.net
The direct condensation of carboxylic acids and amines to form amides is a fundamental reaction. nih.gov Reagents like Deoxo-Fluor have been shown to be effective for this transformation under mild conditions. nih.gov While not specifically documented for 2-nitrobutanoic acid, such methods could potentially be adapted. Microwave-assisted synthesis has also emerged as a rapid and efficient method for the direct conversion of carboxylic acids to amides using reagents like tosyl chloride and potassium carbonate. asianpubs.org
The synthesis of N-substituted amides from this compound derivatives has also been explored. For example, N-cyclohexyl-2-acetamido-4-nitrobutanamide has been synthesized from the reaction of N-cyclohexyl-2-acetamidoacrylamide and nitromethane (B149229). psu.edu This highlights the potential to construct complex amide structures by reacting suitable precursors.
Reactivity at the Alpha-Carbon and Adjacent Carbons
The carbon atom alpha to the nitro group in this compound is highly activated, making it a focal point for a variety of carbon-carbon bond-forming reactions. This reactivity stems from the ability of the nitro group to stabilize an adjacent carbanion (nitronate).
The protons on the α-carbon of this compound are acidic due to the strong electron-withdrawing nature of the nitro group, allowing for the formation of a nitronate anion, which is an analogue of an enolate. wikipedia.orgmasterorganicchemistry.comkhanacademy.org This nitronate is a potent nucleophile and can participate in various alkylation reactions.
The formation of the nitronate is typically achieved by treatment with a suitable base. The resulting anion can then react with electrophiles, such as alkyl halides, in an SN2 fashion to form new carbon-carbon bonds at the α-position. While specific examples for the alkylation of this compound were not found in the provided search results, the general principle of alkylating nitroalkanes is well-established. masterorganicchemistry.com For instance, the alkylation of the lithium enolate of 2-methylcyclohexanone (B44802) is a key step in a total synthesis, demonstrating the utility of enolate alkylation. masterorganicchemistry.com
The regioselectivity of enolate formation in unsymmetrical ketones can be controlled by the reaction conditions (kinetic vs. thermodynamic control), a principle that could be relevant for substituted derivatives of this compound. masterorganicchemistry.com Furthermore, transition metal-catalyzed isomerization of allylic alkoxides represents another approach to enolate chemistry, which could potentially be applied to unsaturated derivatives of this compound. ucl.ac.uk
This compound and its derivatives are excellent substrates for condensation reactions, most notably the Henry (or nitroaldol) reaction. wikipedia.orgorganic-chemistry.org The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of valuable synthetic intermediates. wikipedia.org
The ester functionalized nitroalkane, methyl 4-nitrobutyrate, has been shown to undergo highly enantioselective Henry reactions with a variety of aldehydes when catalyzed by a copper(II)-amino pyridine (B92270) complex. acs.org This reaction provides access to chiral β-nitro alcohols which can be further transformed into other useful building blocks like γ-lactams and δ-lactones. acs.org The reaction conditions can be tuned to favor either syn or anti diastereomers. For example, using specific chiral catalysts, both syn- and anti-selective Henry reactions have been achieved with high enantioselectivity. rsc.org
The Henry reaction can also be part of a domino reaction sequence. For example, the reaction between an arylaldehyde, ethyl 4-nitrobutanoate, and ammonium (B1175870) acetate can lead to the formation of 6-aryl-substituted-5-nitro-2-piperidinones. psu.edu
The following table summarizes some examples of Henry-type reactions involving nitro-functionalized butanoates:
| Aldehyde | Nitroalkane | Catalyst/Base | Product | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) | Reference |
| Tridecanal | Methyl 4-nitrobutyrate | Cu(II)-amino pyridine complex | Methyl 5-hydroxy-4-nitroheptadecanoate | 36:64 | 87% | acs.org |
| Various Aromatic Aldehydes | Methyl 4-nitrobutyrate | Cu(II)-amino pyridine complex | Various β-nitro alcohols | High | High | acs.org |
While this compound itself is an aliphatic compound and does not directly participate in electrophilic aromatic substitution, its derivatives containing aromatic rings can undergo such reactions. The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. libretexts.org
For instance, the nitration of phenyl 3-nitrobenzoate, a derivative that could be conceptually synthesized from a this compound precursor, yields both 2-nitrophenyl-3-nitrobenzoate and 4-nitrophenyl-3-nitrobenzoate. anselm.edu This demonstrates that the existing nitro group directs the incoming nitro group to the meta position on the benzoic acid ring, while the substitution pattern on the phenol (B47542) ring is also influenced by the ester linkage.
In another example, the nitration of methyl 4-amino-3-methylbenzoate, after acylation of the amino group, leads to the introduction of a nitro group onto the aromatic ring. iucr.org The position of nitration is influenced by the directing effects of the existing substituents.
The following table provides examples of electrophilic aromatic substitution on derivatives conceptually related to this compound:
| Substrate | Reagent | Product(s) | Reference |
| Phenyl 3-nitrobenzoate | Nitrating agent | 2-Nitrophenyl-3-nitrobenzoate and 4-Nitrophenyl-3-nitrobenzoate | anselm.edu |
| Acylated methyl 4-amino-3-methylbenzoate | Fuming nitric acid/sulfuric acid | Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate | iucr.org |
Condensation Reactions (e.g., Henry-type additions)
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. While direct participation of this compound in a documented MCR was not explicitly found, related nitroalkanes and derivatives are known to be valuable components in such reactions.
A notable example is the synthesis of γ-nitroesters through a four-component reaction involving Meldrum's acid, an aromatic aldehyde, nitromethane, and an alcohol. scispace.comresearchgate.net This reaction, promoted by a hydrotalcite-derived mixed oxide catalyst, proceeds through a domino sequence involving Knoevenagel and Michael-type additions. scispace.com It is conceivable that this compound could potentially be used in place of nitromethane in similar MCRs to generate more complex γ-nitroester structures.
The Petasis reaction is another powerful MCR that involves the reaction of an amine, a carbonyl compound, and a boronic acid. acs.org While not directly involving this compound, the functional handles present in its derivatives could be leveraged to participate in such transformations. For instance, the amino group that can be generated from the reduction of the nitro group could serve as the amine component in a Petasis reaction.
The versatility of the nitro group and the adjacent functionalities in this compound derivatives makes them attractive candidates for the design of novel multi-component reactions.
Derivatives and Structural Modifications of 2 Nitrobutanoate
Synthesis of Substituted 2-Nitrobutanoate Analogs
The core structure of this compound can be altered through the introduction of various substituent groups. These modifications can be made to the carbon backbone or by replacing existing atoms, leading to analogs with distinct electronic and steric characteristics.
The synthesis of substituted this compound analogs often begins with appropriately substituted precursors.
Alkyl Substitution: The introduction of alkyl groups onto the this compound framework can be achieved through several synthetic strategies. One common method involves the nitration of a corresponding alkyl-substituted β-keto ester, followed by deacylation. For instance, the synthesis of methyl this compound can be accomplished using methyl 2-ethylacetoacetate as a starting material. mpg.de A general procedure involves nitration followed by a quenching and deacylation process to yield the final α-nitro ester. mpg.de This method is adaptable for various alkyl chains. mpg.de Another example is the synthesis of isopropyl 3-methyl-2-nitrobutanoate, which has been used as an acceptor in palladium-catalyzed reactions. acs.org
Aryl and Heteroaryl Substitution: The synthesis of aryl- and heteroaryl-substituted 2-nitrobutanoates typically involves the Michael addition of nitroalkanes to substituted acrylate (B77674) derivatives or the reaction of α-nitro esters with electrophiles. For example, the organocatalytic conjugate addition of nitromethane (B149229) to benzylidene-2-benzoyl acetate (B1210297) yields an α-benzoyl-β-aryl-γ-nitro butyric acid derivative, a key intermediate for more complex molecules. frontiersin.orgfrontiersin.org The synthesis of heteroaryl-substituted analogs can be achieved through the reaction of nitrovinyl arenes (bearing pyrrole, thiophene, furan, or indole (B1671886) moieties) with active methylene (B1212753) compounds, which produces functionalized aliphatic nitroalkanes that can be further modified. tubitak.gov.tr
| Derivative Type | Example Compound | Synthetic Precursors | Key Reaction Type | Ref. |
| Alkyl | Methyl this compound | Methyl 2-ethylacetoacetate, Nitric Acid, Sulfuric Acid | Nitration / Deacylation | mpg.de |
| Alkyl | Isopropyl 3-methyl-2-nitrobutanoate | 3,4-O-carbonate galactal, Isopropyl 3-methyl-2-nitrobutanoate | Palladium-catalyzed glycosylation | acs.org |
| Aryl | Ethyl 2-benzoyl-3-phenyl-4-nitrobutanoate | Benzylidene-2-benzoyl acetate, Nitromethane | Michael Addition | frontiersin.orgfrontiersin.org |
| Heteroaryl | Diethyl 2-(1-(furan-2-yl)-2-nitroethyl)malonate | 2-(2-Nitrovinyl)furan, Diethyl malonate | Michael Addition | tubitak.gov.tr |
The introduction of halogen atoms into the this compound structure can significantly alter its chemical reactivity and physical properties.
Direct Halogenation: Methods for the synthesis of halogenated α-nitro esters have been developed, such as the preparation of ethyl 2-chloro-2-nitroacetate from ethyl 2-chloro-3-oxobutanoate. mpg.de This flow chemistry approach involves mixing the substrate with a pre-formed nitronium ion source. mpg.de While direct halogenation at the α-position of this compound can be challenging, similar principles can be applied.
Using Halogenated Precursors: A more common strategy involves using starting materials that already contain the desired halogen. For instance, the synthesis of fluorinated quinoline (B57606) analogs has involved the use of 2-fluoroaniline (B146934) and substituted benzoic acids, including 2-nitrobenzoate (B253500), to create complex heterocyclic structures. mdpi.com The synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon center has been achieved through the reaction of fluorinated aldehydes with allylboronates, demonstrating methods to create complex fluorinated structures. nih.gov Halogenated nitrobutadienes have also been synthesized and serve as precursors for other highly functionalized molecules. researchgate.net The inhibitory effects of 2-halogeno-4-nitrobenzoates on certain biological systems have been studied, indicating the synthesis and availability of such compounds. nih.gov
| Halogen | Example Compound Class | General Synthetic Strategy | Key Features | Ref. |
| Chlorine | α-Chloro-α-nitro esters | Nitration of α-chloro-β-keto esters | Flow chemistry synthesis | mpg.de |
| Fluorine | Fluorinated quinoline analogs incorporating a nitrobenzoate moiety | Esterification using halogenated benzoic acids as precursors | Building complex heterocycles | mdpi.com |
| Fluorine | Compounds with fluoro-substituted stereogenic centers | Reaction of fluorinated aldehydes with allylboronates | Enantioselective synthesis | nih.gov |
| Various | Halogenated nitrobutadienes | Elimination reactions from polyhalogenated precursors | Precursors for functionalized compounds | researchgate.net |
Alkyl, Aryl, and Heteroaryl Substituted Derivatives
Functionalization at Terminal Positions of the Butanoate Chain
Modifying the terminal positions of the butanoate chain, particularly the γ- and δ-carbons, opens avenues for creating bifunctional molecules or for tethering the this compound unit to other structures. This can be achieved by starting with functionalized precursors. For example, the synthesis of pyrrolidine-3-carboxylic acids proceeds through an α-benzoyl-β-aryl-γ-nitro butyric acid derivative, showcasing a nitrobutanoate structure with aryl functionalization at the β-position. frontiersin.org
Further functionalization can be seen in the synthesis of complex indole derivatives. mdpi.com In one route, a protected indole underwent reaction with nitromethane to produce a nitro ester. Subsequent reduction of the nitro group led to the formation of a lactam, demonstrating a transformation at the α-position that relies on the nitro group's presence. The butanoate chain itself can be built with pre-existing functional groups, which are carried through the synthesis. For instance, the synthesis of methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate involves the functionalization of a benzoate (B1203000) ring prior to or after nitration, demonstrating how side chains can be attached to a core structure that also contains a nitro group.
Incorporation into Complex Molecular Architectures
The this compound moiety can serve as a component in the construction of larger, more intricate molecular systems, including macrocycles and polymers.
The incorporation of nitro-substituted carboxylates into macrocyclic and bridged structures is often achieved through coordination chemistry or by functionalizing a pre-existing macrocycle. While direct incorporation of this compound into the backbone of a macrocycle is not commonly reported, related nitrobenzoates are frequently used as ligands to form complex bridged systems with metal centers.
For example, tetranuclear nickel(II) complexes have been synthesized using p-nitrobenzoate as a bridging carboxylato ligand. acs.org Similarly, mixed-valence cobalt(III)/cobalt(II) complexes utilize 3-nitrobenzoate as a bridging ligand to connect metal centers. nih.gov The formation of one-dimensional coordination polymers can also be driven by azide (B81097) bridging between cadmium centers, with nitrobenzoate acting as a co-ligand. researchgate.net Furthermore, the functionalization of calixarenes, a well-known class of macrocycles, can include the introduction of nitro groups onto the aromatic rings, demonstrating a method to append nitro-functionalized units to a larger scaffold. rsc.org
The integration of this compound units into oligomers and polymers can occur through several mechanisms. In coordination polymers, nitro-substituted carboxylates can act as ligands that bridge metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.netmdpi.com
In the field of organic polymers, nitro-containing compounds can play various roles. For instance, 2-nitrobenzoate has been used as a counterion or ligand additive in palladium-catalyzed polymerization reactions. nih.govacs.org The presence of the nitrobenzoate can influence the reactivity of the metal catalyst. acs.org The self-assembly of coordination polymers can involve a dynamic equilibrium between discrete oligomers in solution and the final crystalline polymer structure. researchgate.net Studies on bacterial toxins have also utilized dithio(bis)nitrobenzoate to modify cysteine residues, preventing the self-association and oligomerization of the proteins. nih.gov This highlights the use of nitrobenzoate derivatives to control the formation of oligomeric structures.
Analytical Methodologies in 2 Nitrobutanoate Research
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the study of 2-nitrobenzoate (B253500), providing fundamental insights into its atomic and molecular structure through the interaction of electromagnetic radiation with the sample.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-nitrobenzoate and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR are routinely used. researchgate.net
In the ¹H NMR spectrum of benzyl (B1604629) 2-nitrobenzoate, the protons on the benzyl group and the benzoate (B1203000) ring appear as distinct signals. rsc.org The chemical shifts (δ) for the aromatic protons of the 2-nitrobenzoate moiety are typically observed in the range of 7.5 to 7.9 ppm, while the benzylic protons (CH₂) of the ester group appear as a singlet around 5.3 ppm. rsc.org For ¹³C NMR, the carboxyl carbon (C=O) and the carbon atom attached to the nitro group (C-NO₂) are key diagnostic peaks. researchgate.netrsc.org Theoretical and experimental studies on alkali metal salts of 2-nitrobenzoate have shown that the chemical shifts of both protons and carbons are influenced by the associated metal ion. researchgate.net
Table 1: Representative NMR Data for Benzyl 2-nitrobenzoate in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ¹H NMR | 7.82 | dd, J = 7.8, 1.4 Hz | Aromatic H |
| 7.70 | dd, J = 7.4, 1.7 Hz | Aromatic H | |
| 7.61-7.52 | m | Aromatic H | |
| 7.40-7.31 | m | Aromatic H (benzyl) | |
| 5.33 | s | -CH₂- | |
| ¹³C NMR | 164.97 | - | C=O |
| 147.96 | - | C-NO₂ | |
| 134.61 - 123.67 | - | Aromatic C | |
| 68.05 | - | -CH₂- |
Data sourced from a study on oxidative esterification. rsc.org
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. photothermal.com Both methods probe the vibrational modes of a molecule, but they are governed by different selection rules, making them complementary. photothermal.com IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. photothermal.com
For 2-nitrobenzoate, characteristic vibrational bands confirm the presence of the nitro (-NO₂) and carboxylate (-COO⁻) groups. mdpi.com The asymmetric and symmetric stretching modes of the nitro group are particularly prominent. The separation between the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group (ΔνCOO) can indicate the coordination mode (e.g., monodentate or bidentate) in metal complexes of 2-nitrobenzoate. tcichemicals.com
Table 2: Key Vibrational Frequencies (cm⁻¹) for 2-Nitrobenzoate and its Derivatives
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H Stretch (of COOH) | FTIR | ~3400-2500 | mdpi.com |
| C-H Stretch (Aromatic) | FTIR/Raman | ~3100-3000 | scirp.org |
| C=O Stretch (of COOH) | FTIR | ~1700 | scirp.org |
| νas(COO⁻) | FTIR | ~1593-1578 | tcichemicals.com |
| νs(COO⁻) | FTIR | ~1393-1385 | tcichemicals.com |
| νas(NO₂) | FTIR | ~1524-1537 | tcichemicals.com |
| νs(NO₂) | FTIR | ~1340-1367 | tcichemicals.com |
Data compiled from studies on 2-nitrobenzoic acid and its complexes. mdpi.comtcichemicals.comscirp.org
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with fragmentation techniques (MS/MS), it can also provide significant structural information. chemguide.co.uk In the analysis of 2-nitrobenzoic acid, the molecular ion peak [M-H]⁻ is observed in negative ion mode, or [M+H]⁺ in positive ion mode.
High-resolution mass spectrometry can confirm the molecular formula. Tandem mass spectrometry (MS/MS) experiments on 2-nitrobenzoate reveal characteristic fragmentation patterns. nih.gov A common fragmentation pathway involves the collision-induced dissociation (CID) of the carboxyl anion, resulting in the loss of CO₂. nih.govlibretexts.org For example, the molecular ion of 2-NBA (m/z 166) often produces a major fragment ion at m/z 122, corresponding to the loss of the carboxyl group as CO₂. nih.gov
Table 3: Mass Spectrometry Data for 2-Nitrobenzoic Acid (2-NBA)
| Ionization Mode | Parent Ion (m/z) | Key Fragment Ion (m/z) | Inferred Neutral Loss |
|---|---|---|---|
| Negative ESI | 166.11 | 122.14 | CO₂ (44 Da) |
Data sourced from an HPLC-MS/MS analysis of 2-NBA reduction. nih.gov
Infrared (IR) and Raman Spectroscopy
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating 2-nitrobenzoate from reaction mixtures, biological samples, or environmental matrices, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis and quantification of 2-nitrobenzoate. nih.govnih.gov Reversed-phase (RP) HPLC is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov
The separation is achieved by varying the composition of the mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, in either an isocratic or gradient elution mode. nih.gov Detection is commonly performed using a UV or photodiode array (PDA) detector, as the aromatic ring and nitro group in 2-NBA are strong chromophores. nih.govnih.gov For instance, in a study of 2-NBA degradation, metabolites were successfully separated and quantified using a C18 column with a methanol-water mobile phase containing acetic acid, with detection at 260 nm. nih.gov
Table 4: Example HPLC Method for 2-Nitrobenzoate Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase silica |
| Mobile Phase | Methanol:Water (20:80, v/v) with 1% glacial acetic acid |
| Flow Rate | 1.0 mL/min |
| Detector | Photodiode Array (PDA) |
| Application | Analysis of 2-NBA and its metabolites (salicylate, catechol) |
Method described for the analysis of bacterial degradation of 2-NBA. nih.gov
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While 2-nitrobenzoic acid itself has low volatility, its ester derivatives, such as methyl 2-nitrobenzoate, are readily analyzed by GC. oup.comtcichemicals.com Often, a derivatization step, for example, esterification with diazomethane, is performed to convert the non-volatile acid into a more volatile ester prior to GC analysis. oup.com
GC is frequently coupled with a mass spectrometer (GC-MS), which allows for both separation and definitive identification of the components based on their mass spectra. nih.govtcichemicals.com In a typical GC-MS analysis of methyl 2-nitrobenzoate, an HP-5 (or similar nonpolar) column is used with a temperature gradient to ensure good separation of components. nih.gov The purity of commercial methyl 2-nitrobenzoate is often specified as >98.0% (GC), indicating that GC is a standard method for quality control. tcichemicals.comtcichemicals.com
Table 5: Example GC-MS Conditions for 2-Nitrobenzoate Metabolite Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5 |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Temperature Program | 50°C to 150°C (at 5°C/min), then to 280°C (at 10°C/min) |
| Detector | Time-of-Flight (TOF) Mass Spectrometer |
| Application | Identification of salicylate (B1505791) and catechol from 2-NBA degradation |
Method described for the analysis of bacterial degradation of 2-NBA. nih.gov
Chiral Chromatography for Enantiomeric Analysis
The separation of enantiomers is a critical aspect of the analysis of chiral compounds in various fields, including pharmaceutical development and stereoselective synthesis. For a chiral molecule like 2-nitrobutanoate, which possesses a stereocenter at the second carbon atom, distinguishing between its (R)- and (S)-enantiomers is essential for understanding its stereospecific properties and behavior. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for achieving this separation.
While specific research detailing the chiral separation of this compound is not extensively available in publicly accessible literature, the methodologies applied to structurally similar nitro-containing compounds provide a strong basis for the analytical approach that would be employed. The enantiomeric resolution of nitroalkanes and related nitro compounds has been successfully achieved using various chiral chromatography techniques.
Research on α-nitroketones, such as 3-nitrobutan-2-one, has demonstrated the use of dynamic high-resolution gas chromatography (DHRGC) for studying their enantiomerization kinetics. nih.gov In these studies, a chiral stationary phase derived from β-cyclodextrin is often utilized. nih.gov The differing interactions between the enantiomers and the chiral selector of the stationary phase lead to different retention times, allowing for their separation and quantification.
For larger nitro-containing molecules, such as nitro-substituted aryloxyaminopropanols and glycidyl (B131873) nitrobenzoates, chiral HPLC is the method of choice. Polysaccharide-based CSPs, like those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are widely employed due to their broad applicability and high enantioselectivity for a wide range of compounds. nih.govresearchgate.net These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention.
The selection of the mobile phase is crucial for optimizing the separation. In normal-phase HPLC, mixtures of alkanes (like n-hexane) and alcohols (such as isopropanol (B130326) or ethanol) are common. nih.gov The composition of the mobile phase, including the type and concentration of the alcohol modifier, significantly influences the retention and resolution of the enantiomers. In some cases, small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) are used to improve peak shape and selectivity.
Table 1: Exemplary Chiral Chromatography Conditions for Nitro-Containing Compounds This table presents data from research on compounds analogous to this compound to illustrate the analytical methodology, due to the absence of specific published data for this compound itself.
| Analyte | Chromatography Method | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|---|
| 3-Nitrobutan-2-one | Dynamic High-Resolution Gas Chromatography (DHRGC) | β-cyclodextrin derivative | Not applicable (gas phase) | Not specified | Not specified | nih.gov |
| Glycidyl nitrobenzoate (GNB) | HPLC | Chiralpak AD-H (polysaccharide-based) | Methanol/Ethanol (80:20, v/v) | 0.9 mL/min | UV | nih.govresearchgate.net |
| 2-Methyl glycidyl nitrobenzoate (MGNB) | HPLC | Chiralpak AD-H (polysaccharide-based) | Methanol/Ethanol (80:20, v/v) | 0.9 mL/min | UV | nih.govresearchgate.net |
The development of a specific chiral separation method for this compound would likely commence with screening various polysaccharide-based and cyclodextrin-based CSPs under both normal-phase and polar-organic conditions. Optimization of the mobile phase composition, column temperature, and flow rate would be performed to achieve baseline resolution of the (R)- and (S)-enantiomers. Detection would typically be carried out using a UV detector, as the nitro group provides a chromophore. This systematic approach, guided by the successful separation of analogous nitro compounds, would enable the accurate determination of the enantiomeric composition of this compound samples.
Applications of 2 Nitrobutanoate in Advanced Organic Synthesis
Role as a Versatile Synthetic Reagent
The reactivity of 2-nitrobutanoate is dominated by the electron-withdrawing nature of the nitro group, which significantly influences the acidity of the α-proton and the electrophilicity of the carbonyl carbon. This dual nature allows it to function as both a nucleophilic and an electrophilic synthon, and as a precursor to highly reactive intermediates.
Nucleophilic and Electrophilic Synthon
The most prominent role of this compound in organic synthesis is as a nucleophile. The α-proton is readily abstracted by a base to form a nitronate anion. This stabilized carbanion can then participate in a variety of carbon-carbon bond-forming reactions.
A prime example of its nucleophilic character is its use in the Michael addition reaction . Ethyl this compound has been successfully employed as a Michael donor in reactions with nitroalkenes. For instance, in a cupreine-catalyzed conjugate addition, ethyl this compound adds to (E)-(2-nitrovinyl)benzene to produce ethyl 2-ethyl-2,4-dinitro-3-phenylbutanoate, demonstrating the stereocontrolled formation of adjacent quaternary and tertiary stereocenters. vulcanchem.combeilstein-journals.org
Furthermore, this compound esters are valuable nucleophiles in the aza-Henry (or nitro-Mannich) reaction . The addition of ethyl 4-nitrobutanoate to chiral N-tert-butanesulfinyl imines, for example, leads to the formation of β-nitroamine derivatives. ua.esresearch-nexus.netresearchgate.net These reactions often proceed with high facial diastereoselectivity, providing access to enantioenriched products that are precursors to valuable nitrogen-containing heterocycles. researchgate.net
While its role as a nucleophile is more common, the ester moiety of this compound can act as an electrophilic site. It can undergo nucleophilic acyl substitution, such as hydrolysis or aminolysis, although this reactivity is less frequently exploited in complex syntheses compared to its nucleophilic potential.
Precursor for Reactive Intermediates
The nitro group in this compound can be transformed into other functional groups, making it a precursor for various reactive intermediates. The reduction of the nitro group is a particularly powerful transformation.
Reduction of the nitro group in the products of aza-Henry reactions, for instance, can lead to the formation of a primary amine. This amine can then participate in intramolecular cyclization reactions. For example, the reduction of β-nitroamine derivatives derived from ethyl 4-nitrobutanoate can lead to the formation of γ-lactams, which are important structural motifs in many biologically active molecules. research-nexus.net In some cases, the reduction of the nitro group and subsequent cyclization can be performed in a one-pot process. research-nexus.net
The nitro group can also be converted to a carbonyl group through the Nef reaction , although this is less commonly reported for this compound itself in the context of advanced synthesis.
Development as an Intermediate in Complex Molecule Synthesis
The versatility of this compound as a synthetic reagent makes it a valuable intermediate in the synthesis of a wide range of complex molecules, finding applications in the pharmaceutical and agrochemical industries, as well as in the total synthesis of natural products.
Building Blocks for Pharmaceutical Intermediates
The ability of this compound to participate in stereoselective C-C bond-forming reactions and its potential for conversion into various nitrogen-containing heterocycles makes it a useful building block for pharmaceutical intermediates.
The synthesis of substituted pyrrolidones and piperidinones , which are core structures in many pharmaceuticals, can be achieved using this compound derivatives. As mentioned earlier, the aza-Henry reaction of ethyl 4-nitrobutanoate followed by reduction and cyclization provides access to 5-(1-aminoalkyl)-2-pyrrolidones. research-nexus.net Similarly, selective removal of a sulfinyl group from the initial adducts can lead to 5-nitropiperidin-2-ones. research-nexus.net These heterocyclic scaffolds are crucial in drug discovery. smolecule.comchemimpex.com
Furthermore, the reaction of ethyl 4-nitrobutanoate with chiral imines has been used to synthesize precursors for 1,7-diazaspiro[4.5]decane-2,8-diones , which are complex spirocyclic systems of interest in medicinal chemistry. research-nexus.net The stereoselectivity of these reactions is a key advantage for producing enantiomerically pure drug candidates. research-nexus.net
Precursors in Agrochemical Research
While specific examples of this compound in the synthesis of commercial agrochemicals are not widely documented in readily available literature, its general reactivity profile suggests its potential in this area. Nitroaromatic compounds, for instance, are used in the synthesis of herbicides. The functional groups present in this compound and its derivatives, such as the nitro and ester groups, are common features in molecules with pesticidal activity. For example, ethyl 2-amino-3-nitrobenzoate, a related nitro compound, is noted for its potential in developing agrochemicals due to its antimicrobial properties. smolecule.com
Scaffolds for Natural Product Synthesis
The stereoselective reactions of this compound make it a valuable tool for the construction of complex stereochemical arrays found in natural products. The ability to create multiple stereocenters in a controlled manner is crucial for the total synthesis of these intricate molecules.
One notable application is in the synthesis of C-glycosyl amino acids . A one-pot stereoselective synthesis of these complex structures has been achieved using various α-nitroesters, including racemic methyl 3-methyl-2-nitrobutanoate. acs.org This reaction, involving a palladium-catalyzed glycosylation followed by a zinc-mediated nitro reduction, produces β-C-glycosyl amino acids with good to excellent diastereoselectivity. acs.org C-glycosides are important mimics of O-glycosides with enhanced stability, making them attractive targets in medicinal chemistry and glycobiology.
The synthesis of alkaloid precursors is another area where this compound derivatives have proven useful. The piperidin-2-one structures derived from ethyl 4-nitrobutanoate can serve as key intermediates in the synthesis of various alkaloids. ua.es
Theoretical and Computational Studies of 2 Nitrobutanoate
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and conformational landscape of nitro-containing compounds. While direct computational studies specifically on 2-nitrobutanoate are not extensively reported in the provided search results, valuable insights can be drawn from studies on structurally related molecules like 2-nitrobenzoate (B253500) and other substituted nitroaromatics.
Computational methods like DFT, often with basis sets such as 6-311G+(d,p) or 6-31G, are employed to optimize the molecular geometry and determine the most stable conformations. mss-ijmsr.comnih.gov For instance, in a study on L-Histidinium 2-nitrobenzoate, the stable molecular geometry was achieved using both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-31G basis set. mss-ijmsr.com Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For example, in a study of a cocrystal of ethenzamide with 2-nitrobenzoic acid, conformational analysis predicted the lowest energy conformation along a specific dihedral angle. researchgate.netresearchgate.net These computational approaches can also reveal the planarity of aromatic systems and the positioning of substituent groups to minimize steric hindrance and maximize electronic interactions.
Table 1: Representative Theoretical Methods and Basis Sets Used in Molecular Structure Calculations of Related Nitro Compounds
| Computational Method | Basis Set | Application | Reference |
| Density Functional Theory (DFT) | B3LYP/6-311G+(d,p) | Geometry Optimization, Spectroscopic Properties | nih.govchempap.org |
| Density Functional Theory (DFT) | B3LYP/6-31G | Molecular Geometry Optimization | mss-ijmsr.com |
| Hartree-Fock (HF) | 6-31G | Molecular Geometry Optimization | mss-ijmsr.com |
| Density Functional Theory (DFT) | wb97xd/6-31++g(d,p) | Quantum Chemical Parameter Calculation | mdpi.com |
Mechanistic Studies of this compound Reactions (e.g., transition state analysis)
Theoretical and computational studies are powerful tools for investigating the mechanisms of chemical reactions involving nitro compounds, including the analysis of transition states. While specific studies on this compound are not detailed in the search results, research on analogous systems provides a framework for understanding its reactivity.
DFT calculations are frequently used to map the potential energy surfaces of reactions, locating transition state structures and calculating activation energy barriers. rsc.orgacs.org This allows for the elucidation of reaction mechanisms, such as whether a reaction proceeds through a concerted or stepwise pathway. For example, in the study of acyl transfer reactions of 2,4-dinitrophenyl furoates, a two-step addition-elimination mechanism was demonstrated, with the rate-determining step shifting depending on the nucleophile. mdpi.com Similarly, computational studies on the hydrolysis of methyl p-nitrobenzoate have explored both concerted and stepwise mechanisms, highlighting how the reaction environment can influence the activation barrier. psu.edu
For reactions involving this compound, such as nucleophilic substitution or elimination, transition state analysis would be crucial. For instance, in S_N2 reactions of cyclic ammonium (B1175870) salts, DFT studies revealed that the transition state ring conformation, rather than the ground state ring strain, dictates the regioselectivity. rsc.org The presence of the nitro group in this compound significantly influences the stability of potential intermediates and transition states through its strong electron-withdrawing effects. Computational models can predict the geometry of transition states, the degree of bond formation and breaking, and the charge distribution, offering deep insights into the reaction dynamics. nih.gov
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry offers predictive power regarding the reactivity and selectivity of organic molecules in various transformations. For this compound, these predictions would be guided by its electronic structure, which is heavily influenced by the electron-withdrawing nitro group.
DFT calculations can be used to determine various reactivity descriptors. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) maps. nih.govresearchgate.net A lower LUMO energy, for instance, indicates a greater susceptibility to nucleophilic attack. The MEP map visually represents the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For nitroaromatic compounds, the nitro group creates strong electron-withdrawing effects that can direct electrophilic substitution reactions to specific positions on an aromatic ring.
In the context of this compound, computational models could predict its behavior in reactions such as Michael additions, where it could act as a Michael acceptor. Studies on similar reactions, like the Michael addition of ethyl acetoacetate (B1235776) to β-nitrostyrenes, have utilized computational methods to propose plausible reaction mechanisms. acs.org Furthermore, the selectivity of reactions can be predicted. For instance, DFT methods have been used to study the mechanism of (4+3) cycloaddition reactions of nitrones, successfully reproducing the observed reactivity and predicting the effect of substituents. researchgate.net For this compound, computational studies could predict the stereoselectivity of reactions at its chiral center, providing valuable information for asymmetric synthesis.
Spectroscopic Property Simulations and Validation
Computational chemistry plays a vital role in the simulation of spectroscopic properties, which serves as a powerful tool for the characterization and validation of molecular structures. Theoretical calculations of properties like infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra for this compound can be compared with experimental data to confirm its structure.
DFT and Time-Dependent DFT (TD-DFT) are the primary methods used for these simulations. mss-ijmsr.commdpi.com By calculating the vibrational frequencies, theoretical IR and Raman spectra can be generated. mss-ijmsr.com These calculated frequencies are often scaled to better match experimental values. mss-ijmsr.com For example, in the study of L-Histidinium 2-nitrobenzoate, a strong correlation was found between the experimental and theoretical vibrational spectra. mss-ijmsr.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in signal assignment. nih.govdoi.org Discrepancies between experimental and theoretical spectra can sometimes be resolved by considering factors like solvent effects or tautomerism.
Electronic spectra, such as UV-Vis absorption, can be simulated using TD-DFT calculations, which provide information about the electronic transitions within the molecule. mss-ijmsr.comresearchgate.net These calculations can help in understanding the electronic structure and the nature of excited states. mdpi.com The combination of experimental spectroscopic data with computationally simulated spectra provides a robust methodology for the structural elucidation of novel compounds.
Future Research Directions and Emerging Trends for 2 Nitrobutanoate
Development of Novel Catalytic Systems for Efficient Synthesis
The synthesis of 2-nitrobutanoate and its derivatives, particularly in an enantiomerically pure form, is a key area of ongoing research. The development of novel catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of these synthetic routes. Key reactions for constructing the this compound backbone include the Michael addition of nitroalkanes to acrylates and the Henry (nitroaldol) reaction.
Future efforts are concentrated on creating highly active and selective catalysts that can operate under mild conditions. Organocatalysis has emerged as a powerful tool, with chiral amine-thiourea and squaramide catalysts showing promise in the asymmetric conjugate addition of nitroalkanes to various acceptors. researchgate.netfrontiersin.orgnih.gov For instance, dihydroquinine-derived squaramide catalysts have been used for the enantioselective conjugate addition of nitromethane (B149229) to benzylidene-2-benzoyl acetate (B1210297), yielding products with good to high selectivities. nih.gov Similarly, bifunctional catalysts combining chiral amines and ureidoaminals have been developed for the direct, asymmetric conjugate addition of α-branched nitroalkanes to provide tertiary nitro-compounds with high enantiomeric ratios (up to 96:4). acs.orgfigshare.com These strategies could be adapted for the synthesis of chiral this compound by reacting nitroethane with appropriate acrylate (B77674) derivatives.
In addition to organocatalysts, chiral metal complexes are a major focus. Catalysts based on copper, zinc, and other transition metals, combined with chiral ligands, are frequently employed to control stereochemistry in Henry reactions. wikipedia.orgorganic-chemistry.org A notable example is a catalyst system comprising a chiral diamine ligand and Cu(OAc)₂, which has proven highly efficient for asymmetric Henry reactions, producing various nitroaldols in high yields and with over 90% enantiomeric excess (ee). organic-chemistry.org The development of phase-transfer catalysts for reactions such as the aza-Henry reaction of methyl 4-nitrobutanoate also represents a promising direction for synthesizing related structures with high stereocontrol. rsc.org
The table below summarizes representative catalytic systems applicable to the synthesis of this compound and related structures.
| Catalyst Type | Reaction | Substrates | Key Findings | Reference(s) |
| Organocatalyst (Cinchona Alkaloid-derived) | Michael Addition | α-Branched Nitroalkanes, α′-Hydroxy Enones | Provides tertiary nitro-compounds in 55–80% yield and up to 96:4 er. | acs.orgfigshare.com |
| Organocatalyst (Squaramide) | Michael Addition | Nitromethane, Benzylidene-2-benzoyl Acetate | Good yields with moderate to high diastereo- and enantioselectivity. | frontiersin.orgnih.gov |
| Metal Complex (Chiral Diamine-Cu(OAc)₂) | Henry Reaction | Aldehydes, Nitroalkanes | High yields and excellent enantioselectivity (>90% ee). Air-stable and robust. | organic-chemistry.org |
| Metal Complex (Chiral Sulfonyldiamine-CuCl) | Henry Reaction | Chiral Aldehydes, Nitroalkanes | Highly diastereoselective (99/1 syn/anti) and enantioselective (99% ee). | rsc.org |
| Phase-Transfer Catalyst (Quininium Salt) | Aza-Henry Reaction | Methyl 4-nitrobutanoate, N-Boc Imine | Provides products in excellent yields and stereoselectivities. | rsc.org |
Exploration of Bio-Inspired Transformations
The use of enzymes and whole-cell biocatalysts for chemical transformations offers significant advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. Future research on this compound will increasingly explore these bio-inspired routes.
One major area of interest is the biocatalytic reduction of the nitro group. While the chemical reduction of nitroalkanes often requires harsh reagents, enzymatic methods provide a greener alternative. Nitroreductase enzymes (NR), found in various microorganisms like Salmonella typhimurium and Escherichia coli, show broad substrate acceptance for nitro compounds. nih.govnih.gov These enzymes can catalyze the reduction of nitroalkenes to nitroalkanes with high efficiency (>95% conversion). nih.gov Furthermore, research has demonstrated the selective hydrogenation of nitroalkanes to N-alkyl hydroxylamines using biocatalysts like baker's yeast, a process that is challenging to control with conventional chemical methods. researchgate.net The degradation pathways of related compounds, such as 2-nitrobenzoate (B253500) in bacteria like Arthrobacter sp. and Pseudomonas fluorescens, are mediated by nitroreductases and monooxygenases, indicating a rich source of enzymes that could be harnessed and engineered for specific transformations of this compound. nih.govnih.govoup.com
Another promising avenue is the use of enzymes for carbon-carbon bond formation. Hydroxynitrile lyases have been shown to catalyze the enantioselective Henry reaction, producing chiral β-nitro alcohols. wikipedia.org For example, the (S)-hydroxynitrile lyase from Hevea brasiliensis catalyzes the formation of (S)-β-nitro alcohols, while the (R)-selective enzyme from Arabidopsis thaliana can produce the corresponding (R)-enantiomers. wikipedia.org Such enzymes could be applied to reactions involving nitroethane and aldehydes to generate precursors to chiral this compound derivatives.
The table below highlights potential bio-inspired transformations for this compound.
| Transformation | Biocatalyst Type | Potential Product(s) | Key Advantages | Reference(s) |
| Nitro Group Reduction | Nitroreductase (e.g., from E. coli) | 2-Aminobutanoate, 2-(Hydroxyamino)butanoate | High selectivity, mild aqueous conditions, green chemistry. | nih.govnih.govresearchgate.net |
| C-C Bond Formation | Hydroxynitrile Lyase | Chiral β-nitroalcohols (precursors) | High enantioselectivity for forming stereocenters. | wikipedia.org |
| Oxidative Denitration | Monooxygenase / Dioxygenase | 2-Hydroxybutanoate | Potential for direct conversion to valuable α-hydroxy acids. | nih.govnih.gov |
Advanced Materials Science Applications (e.g., as building blocks for functional polymers)
The bifunctional nature of this compound makes it an intriguing candidate as a monomer or functional building block for the synthesis of advanced materials. The nitro group can serve as a versatile chemical handle for post-polymerization modification or can be reduced to an amine to create polyamides.
One emerging trend is the use of small molecules containing nitro groups to create functional polymers. For example, certain β-nitroalcohols can act as masked formaldehyde (B43269) delivery agents, which upon stimulation by heat or a change in pH, release formaldehyde to crosslink amine-functionalized polymers into hydrogels. nih.gov This "stimulus-responsive" crosslinking is a key feature in the design of self-healing materials. This compound derivatives could be designed to participate in similar processes.
Furthermore, the nitro group can be converted into a highly reactive amine group, making this compound a potential precursor for synthesizing functional polyamides or polyesters. savemyexams.com By reacting a diol or diamine with a dicarboxylic acid derived from a this compound precursor, polymers with pendant functional groups could be created. The reductive cyclization of γ-nitro esters or related compounds is a known method for producing γ-lactams, which are valuable monomers for ring-opening polymerization to produce polyamides. csic.es
The nitro group itself can be a useful moiety in materials. For instance, polymers containing nitrobenzoate groups have been investigated for their optical and catalytic properties. researchgate.net Research into monomers like 2-(p-nitrophenoxycarbonyloxy)ethyl methacrylate (B99206) demonstrates how an activated nitro-phenyl group can be used to attach functional molecules (like drugs) to a polymer backbone after polymerization. tcichemicals.com This suggests that this compound could be incorporated into polymers to serve as a reactive site for later functionalization, allowing for the creation of materials with tailored properties for applications in drug delivery, coatings, or specialty chemicals.
| Polymer Type | Role of this compound Moiety | Potential Application | Reference Concept(s) |
| Functional Polyesters/Polyamides | Monomer (after conversion to diacid/diol/diamine) | Biodegradable plastics, engineered fibers. | savemyexams.comcsic.es |
| Crosslinked Hydrogels | Crosslinking agent (via nitro group transformation) | Self-healing materials, drug delivery matrices. | nih.gov |
| Active Ester Polymers | Pendant reactive group for post-polymerization modification | Functional surfaces, bioconjugation, sensor materials. | tcichemicals.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. seqens.com Future research will undoubtedly focus on integrating the synthesis and transformation of this compound into these modern platforms.
Flow chemistry is particularly well-suited for reactions involving hazardous reagents or unstable intermediates, which can be generated and consumed in situ in small volumes within the reactor. youtube.com The synthesis of this compound via Michael or Henry reactions often involves strong bases and exothermic processes, which can be managed more safely and effectively in a continuous flow setup. The superior heat transfer of microreactors prevents thermal runaways, while precise control over residence time and stoichiometry can improve yields and selectivities. mdpi.com For example, flow systems have been used for nitroalkene formation and subsequent Michael additions, demonstrating the feasibility of these reactions in a continuous process. mdpi.com
Furthermore, flow chemistry enables the telescoping of multiple reaction steps into a single, continuous sequence, eliminating the need for intermediate isolation and purification. nih.gov A flow process for this compound could involve its synthesis in a first reactor, followed by immediate reduction of the nitro group in a second reactor containing a packed-bed catalyst (e.g., supported palladium or zinc), and subsequent reaction in a third module. csic.esdtic.mil
Automated synthesis platforms, which combine robotics with flow or batch reactors, are set to revolutionize chemical discovery and optimization. nih.govscripps.edu These systems can perform high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) to rapidly identify optimal parameters for the synthesis of this compound. nih.gov Platforms like the Synple automated synthesizer use pre-filled reagent cartridges to carry out common reactions, such as reductive amination or amide coupling, with minimal human intervention. synplechem.comsigmaaldrich.com Such technology could be adapted to develop standardized, push-button protocols for synthesizing and derivatizing this compound, greatly accelerating research and development in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
